molecular formula C9H7F3O2 B1331578 3-Methyl-5-(trifluoromethoxy)benzaldehyde CAS No. 1000339-55-8

3-Methyl-5-(trifluoromethoxy)benzaldehyde

Cat. No. B1331578
M. Wt: 204.15 g/mol
InChI Key: LAGVGNCAIJDRHK-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethoxy)benzaldehyde is a compound that can be inferred to have a benzaldehyde core structure with a trifluoromethoxy group and a methyl group as substituents on the aromatic ring. While the provided papers do not directly discuss this compound, they offer insights into related chemical entities and reactions that can help us understand the potential characteristics and reactivity of 3-Methyl-5-(trifluoromethoxy)benzaldehyde.

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been explored in the literature. For instance, the practical synthesis of 4,4,4-trifluorocrotonaldehyde, a precursor for enantioselective formation of trifluoromethylated stereogenic centers, has been described using organocatalytic 1,4-additions with various nucleophiles . Additionally, the synthesis of 5-aryl-3-(methylsulfanyl)-1H-pyrazoles through a three-component reaction involving aromatic aldehydes suggests that 3-Methyl-5-(trifluoromethoxy)benzaldehyde could potentially participate in similar multi-component reactions to yield functionally diverse products .

Molecular Structure Analysis

Quantum mechanical calculations and spectroscopic investigations have been conducted on related compounds to determine molecular structural parameters and vibrational frequencies . These studies, which include Density Functional Theory (DFT) calculations, can be applied to 3-Methyl-5-(trifluoromethoxy)benzaldehyde to predict its molecular structure and reactivity.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives with various reagents has been extensively studied. For example, the condensation of pyrrole with 3,5-bis(trifluoromethyl)benzaldehyde under trifluoroacetic acid catalysis has been shown to produce expanded porphyrins . This suggests that 3-Methyl-5-(trifluoromethoxy)benzaldehyde may also undergo condensation reactions under similar conditions. Furthermore, the interaction of benzaldehyde with boron trifluoride has been studied, providing insights into the electronic nature of such adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various spectroscopic techniques. For instance, the optical, electrochemical, and photophysical properties of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins have been investigated, revealing a decrease in the HOMO-LUMO gap with increasing size of the conjugated macrocycles . These findings can be extrapolated to predict the properties of 3-Methyl-5-(trifluoromethoxy)benzaldehyde, such as its potential optical and electrochemical behavior.

Scientific Research Applications

Synthesis and Antioxidant Activity

3-Methyl-5-(trifluoromethoxy)benzaldehyde has been used in the synthesis of novel compounds with potential antioxidant activities. For instance, Yüksek et al. (2015) synthesized new compounds characterized by IR, NMR, and UV spectral data, analyzing their in vitro antioxidant activities. These activities were compared to standard antioxidants, revealing insights into the potential application of these synthesized compounds in fields requiring antioxidant properties (Yüksek et al., 2015).

Catalysis and Asymmetric Reactions

In the realm of catalysis, 3-Methyl-5-(trifluoromethoxy)benzaldehyde plays a significant role. Yamakawa and Noyori (1999) explored its use in the asymmetric addition of dimethylzinc to benzaldehyde, catalyzed by specific compounds. Their study revealed important insights into the stabilities of diastereomeric transition structures and the role of electrostatic and steric factors in enantioselectivity (Yamakawa & Noyori, 1999).

Oxidative Rearrangement Studies

Creary and Losch (2008) investigated the oxidative rearrangement involving 3-Methyl-5-(trifluoromethoxy)benzaldehyde. Their work provides valuable insights into the mechanisms and potential applications of such rearrangements in synthetic chemistry (Creary & Losch, 2008).

Synthesis Improvement

Efforts have also been made to improve the synthesis processes involving 3-Methyl-5-(trifluoromethoxy)benzaldehyde. Feng (2002) focused on enhancing the synthetic process of a related compound, which highlights the ongoing efforts to optimize and develop more efficient synthesis methods for compounds involving 3-Methyl-5-(trifluoromethoxy)benzaldehyde (Feng, 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-methyl-5-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGVGNCAIJDRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650452
Record name 3-Methyl-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(trifluoromethoxy)benzaldehyde

CAS RN

1000339-55-8
Record name 3-Methyl-5-(trifluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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